
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate: is a chemical compound with the molecular formula C13H26O4Si . It is commonly used in proteomics research and various synthetic applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane-2-propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is widely used in scientific research, particularly in:
Chemistry: It serves as a protecting group for hydroxyl and carboxyl functionalities during multi-step organic synthesis.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate involves the formation of stable silyl ethers or esters, which protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional groups .
Comparison with Similar Compounds
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its stability and ease of removal compared to other silyl protecting groups. Similar compounds include:
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silyl protecting group but less stable than tert-butyldimethylsilyl derivatives.
Triisopropylsilyl chloride: Offers greater steric protection but is more challenging to remove.
Properties
CAS No. |
67226-75-9 |
|---|---|
Molecular Formula |
C₁₃H₂₆O₄Si |
Molecular Weight |
274.43 |
Synonyms |
2-Methyl-1,3-dioxolane-2-propanoic Acid (1,1-Dimethylethyl)dimethylsilyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


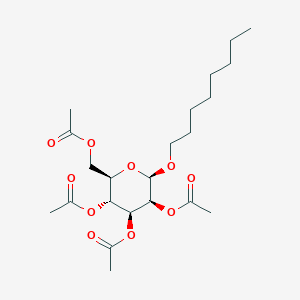
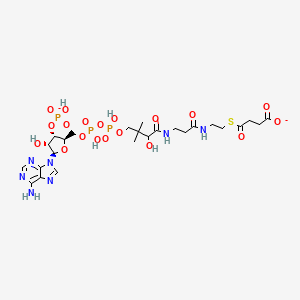
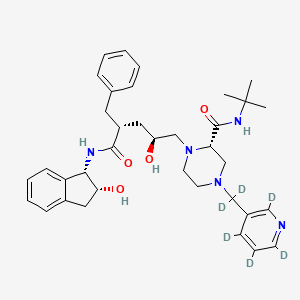

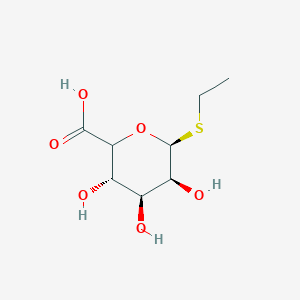
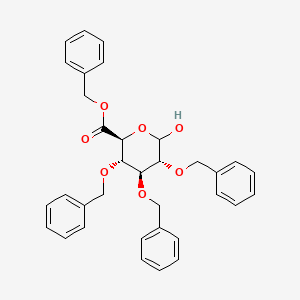
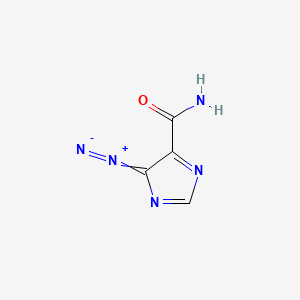
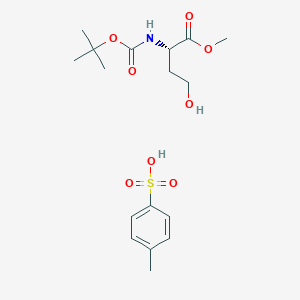
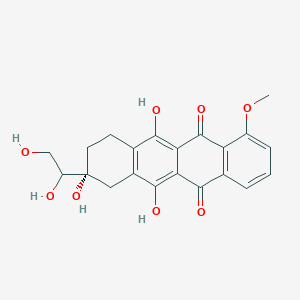
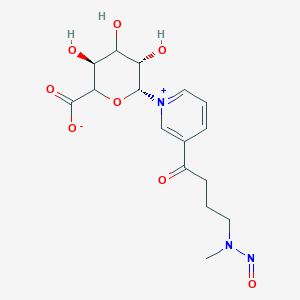
![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
